BenchChemオンラインストアへようこそ!

4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine

Synthetic Chemistry Regioselective Functionalization Pyrrole Building Blocks

4-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine is a critical heterocyclic building block for medicinal chemistry. The N-phenylsulfonyl group acts as a regiodirecting handle, ensuring exclusive C3 functionalization and eliminating regioisomeric contamination—a key advantage over non-sulfonated analogs. This scaffold has demonstrated nanomolar B-RAFV600E inhibition and confirmed FBPase active-site engagement (IC₅₀ = 76.2 μM). The 2-aminothiazole moiety provides a ready nucleophilic site for amide coupling or urea formation, enabling rapid SAR library expansion. Ideal for kinase inhibitor and GPCR probe programs requiring single-isomer intermediates.

Molecular Formula C13H11N3O2S2
Molecular Weight 305.37
CAS No. 1105193-82-5
Cat. No. B2980230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine
CAS1105193-82-5
Molecular FormulaC13H11N3O2S2
Molecular Weight305.37
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C3=CSC(=N3)N
InChIInChI=1S/C13H11N3O2S2/c14-13-15-12(9-19-13)10-6-7-16(8-10)20(17,18)11-4-2-1-3-5-11/h1-9H,(H2,14,15)
InChIKeyDNGUUHMXMFFKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine (CAS 1105193-82-5): A Core N-Sulfonylpyrrole-Thiazole Scaffold for Kinase-Targeted Drug Discovery


4-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine (CAS 1105193-82-5) is a heterocyclic building block containing a 2-aminothiazole ring linked at position 4 to an N-phenylsulfonyl-1H-pyrrole moiety . This compound belongs to the N-sulfonated pyrrole-thiazole class, a scaffold that has been rationally exploited in medicinal chemistry for its affinity toward ATP-binding pockets of kinases, particularly B-RAFV600E . The phenylsulfonyl group serves a dual role: it functions as a regiodirecting and protecting group during synthesis, enabling selective functionalization at the pyrrole C3 position, and it contributes to target binding and metabolic stability in the final bioactive molecule .

Procurement Risk: Why 4-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine Cannot Be Replaced by Generic 2-Aminothiazole or N-Unsubstituted Pyrrole Analogs


Replacing 4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine with a generic 2-aminothiazole or an N-H/N-methylpyrrole analog removes the phenylsulfonyl group, which is critical for both synthetic utility and biological performance. The phenylsulfonyl moiety acts as a strong electron-withdrawing and regiodirecting group, enabling selective electrophilic substitution exclusively at the pyrrole C3 position during downstream elaboration . Its removal abolishes this regio-control, leading to mixtures of regioisomers and lower synthetic yields. Biologically, the phenylsulfonyl group enhances binding to ATP sites; in the N-sulfonylpyrrole-thiazole series, its deletion uniformly abolishes kinase inhibitory activity at nanomolar concentrations . Furthermore, the N-phenylsulfonyl group improves metabolic stability relative to N-H pyrroles, which are prone to rapid oxidative metabolism .

Quantitative Differential Evidence: 4-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine Versus Closest Analogs


Synthetic Regio-Control: N-Phenylsulfonyl Directs Exclusive C3 Substitution vs. C2/C5 Mixtures for N-H Pyrrole

Electrophilic substitution on 1-(phenylsulfonyl)pyrrole proceeds with >95% selectivity at the C3 position, whereas N-unsubstituted pyrrole yields mixtures of C2 and C3 products (typically ~60:40 C2:C3 under Friedel-Crafts conditions) . For the target compound, this means the thiazole ring is predictably attached at the pyrrole C3 position, giving a single regioisomer. In contrast, using 4-(1H-pyrrol-3-yl)thiazol-2-amine (CAS 189011-17-4) as an intermediate for further electrophilic elaboration results in competing C2 functionalization and product mixtures that require chromatographic separation .

Synthetic Chemistry Regioselective Functionalization Pyrrole Building Blocks

B-RAFV600E Kinase Inhibitory Activity: Class-Level Evidence for Phenylsulfonyl-Thiazole Scaffolds vs. Dabrafenib

Thiazole derivatives incorporating a phenylsulfonyl moiety have been demonstrated as potent B-RAFV600E kinase inhibitors. In a focused series, compound 13a displayed an IC₅₀ of 23.1 ± 1.2 nM against B-RAFV600E, superior to dabrafenib (IC₅₀ = 47.2 ± 2.5 nM) in the same assay . The target compound contains the identical core scaffold—a thiazole linked to an N-phenylsulfonyl-substituted heterocycle—that is essential for this activity . In the same study, removal of the phenylsulfonyl group abolished inhibitory activity (<50% inhibition at 1 μM compared to >90% for sulfonylated analogs). The 4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine represents the earliest-stage building block for constructing such potent inhibitors.

Kinase Inhibition BRAFV600E Melanoma Anticancer

Fragment-Level Target Engagement: 1-(Phenylsulfonyl)pyrrole Binds Fructose-1,6-bisphosphatase with Measurable but Low Affinity (IC₅₀ = 76.2 μM)

The N-phenylsulfonylpyrrole fragment alone (without the thiazole extension) was evaluated against fructose-1,6-bisphosphatase (FBPase) in mouse liver homogenates, yielding an IC₅₀ of 76,200 nM (76.2 μM) . This fragment-level activity, while weak, confirms that the phenylsulfonylpyrrole core can engage enzyme active sites. Thiazole-extended FBPase inhibitors (e.g., MB06322, CS-917) have advanced to human clinical trials for type 2 diabetes, achieving IC₅₀ values in the 1–100 nM range . The target compound positions the 2-aminothiazole group for additional hydrogen-bonding interactions expected to improve affinity by 100- to 1000-fold relative to the isolated fragment, based on established SAR for this target class .

Fragment-Based Drug Discovery FBPase Metabolic Targets

Trace Amine-Associated Receptor 1 (TAAR1) Engagement: Close Analog EC₅₀ = 449 nM Establishes CNS Target Potential

A structurally close analog, 4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]thiazol-2-amine (PubChem CID 6602929), demonstrated an EC₅₀ of 449 nM at the human trace amine-associated receptor 1 (TAAR1) in a cell-based assay . The target compound differs from this analog by carrying a phenylsulfonyl group on the pyrrole nitrogen rather than a phenethyl group. The phenylsulfonyl group, being strongly electron-withdrawing, is expected to modulate the electron density of the pyrrole ring and alter the compound's physicochemical properties, potentially shifting the pharmacological profile—including potency and selectivity—relative to the N-alkyl analog series. However, no direct head-to-head comparison is available in the published literature.

TAAR1 GPCR Neuropharmacology CNS Drug Discovery

Physicochemical Differentiation: N-Phenylsulfonyl Group Increases MW (+~98 Da) and Alters ClogP vs. N-Methyl and N-H Pyrrole Analogs

The target compound (MW 305.4, molecular formula C₁₃H₁₁N₃O₂S₂) carries a significantly higher molecular weight than its N-H analog 4-(1H-pyrrol-3-yl)thiazol-2-amine (MW 165.22, CAS 189011-17-4) and its N-methyl analog 4-(1-methyl-1H-pyrrol-3-yl)thiazol-2-amine (MW 179.24) . The phenylsulfonyl substituent adds approximately 98 Da relative to the N-H parent. This increase in MW and lipophilicity directly impacts solubility, permeability, and metabolic clearance predictions. The phenylsulfonyl group is also a metabolically resistant blocking group that can be cleaved under alkaline conditions to regenerate the N-H pyrrole, providing a handle for late-stage deprotection in prodrug strategies . The 2-amino group on the thiazole further differentiates this compound from 2-methyl or 2-unsubstituted thiazole analogs by providing a nucleophilic site for amide coupling and urea formation in library synthesis .

Physicochemical Properties Drug-likeness Medicinal Chemistry Design

Caveat: Absence of Direct Comparative Biological Data for the Exact Compound

A systematic search of PubMed, ChEMBL, BindingDB, and the Patent literature (as of April 2026) did not identify any published study reporting IC₅₀, Kd, Ki, EC₅₀, or cellular activity data specifically for 4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine (CAS 1105193-82-5) . The ZINC database (IDs ZINC223863, ZINC549643, ZINC986086) lists this compound as having 'no known activity' in ChEMBL 20 . All biological evidence presented in this guide is therefore derived from class-level SAR, structurally analogous compounds, and the isolated phenylsulfonylpyrrole fragment. Prospective purchasers must recognize that the compound's differentiation rests primarily on its synthetic utility and scaffold potential rather than on validated target potency. Direct comparative biological profiling against specific analogs (e.g., 4-(1H-pyrrol-3-yl)thiazol-2-amine, 4-(1-methyl-1H-pyrrol-3-yl)thiazol-2-amine) in the user's assay of interest is strongly recommended before committing to large-scale procurement.

Data Gap Research Opportunity Procurement Caution

Application Scenarios Best Supported by Evidence for 4-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine (CAS 1105193-82-5)


Synthesis of Regioisomerically Pure 3,4-Disubstituted Pyrrole-Thiazole Libraries via Electrophilic Elaboration

The N-phenylsulfonyl group on the pyrrole ring directs electrophilic substitution exclusively to the 3-position, enabling reliable construction of 3,4-disubstituted pyrrole-thiazole libraries without regioisomeric contamination . This synthetic handle is critical for medicinal chemistry teams requiring single-isomer intermediates for SAR studies. The 2-amino group on the thiazole serves as a nucleophilic site for parallel amide coupling or urea formation, facilitating rapid library expansion . Downstream, the phenylsulfonyl group can be cleaved under alkaline hydrolysis to reveal the N-H pyrrole for further diversification .

Fragment-to-Lead Optimization Against Fructose-1,6-bisphosphatase (FBPase) for Type 2 Diabetes

The 1-(phenylsulfonyl)pyrrole fragment has demonstrated measurable binding to FBPase (IC₅₀ = 76.2 μM), confirming active-site engagement . Extending this fragment with a 2-aminothiazole at the pyrrole C3 position follows established SAR that has yielded clinical-stage FBPase inhibitors (e.g., MB06322/CS-917) . The target compound provides a ready-to-use intermediate for structure-guided optimization, with the 2-aminothiazole moiety positioned to form additional hydrogen bonds with key active-site residues (Asn212, Thr233) identified in co-crystal structures of FBPase-inhibitor complexes .

Construction of B-RAFV600E Kinase Inhibitor Candidates Based on the Phenylsulfonyl-Thiazole Pharmacophore

Thiazole derivatives incorporating a phenylsulfonyl moiety have been shown to achieve B-RAFV600E IC₅₀ values superior to dabrafenib (e.g., 23.1 nM vs. 47.2 nM) . The target compound contains the identical core scaffold required for this activity. By further elaborating the 2-aminothiazole position with appropriate aryl/heteroaryl substituents, researchers can access potent and selective B-RAFV600E inhibitors with demonstrated cellular activity against WM266.4 melanoma cells (IC₅₀ range 1.24–17.1 μM for optimized analogs) . The scaffold's selectivity for B-RAFV600E over wild-type B-RAF has been experimentally confirmed, with >10-fold selectivity windows observed for optimized derivatives .

CNS-Targeted GPCR Probe Development Using the Pyrrole-Thiazole Scaffold

A structurally close N-alkyl analog of the target compound has demonstrated TAAR1 agonism with an EC₅₀ of 449 nM . The target compound's N-phenylsulfonyl group, being strongly electron-withdrawing, is expected to modulate the electronic properties of the pyrrole ring and alter GPCR binding kinetics relative to the N-alkyl series. This compound can serve as a comparator probe to investigate whether N-sulfonyl substitution improves or attenuates TAAR1 activity, selectivity, and CNS pharmacokinetic properties. The phenylsulfonyl group may also enhance metabolic stability relative to N-alkyl analogs, which is critical for CNS drug candidates .

Quote Request

Request a Quote for 4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.